methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an amino group at position 2, a methyl ester at position 3, and two methyl groups at position 2. Its molecular formula is C₁₂H₁₅NO₂S (molecular weight: ~261.3 g/mol).
Properties
IUPAC Name |
methyl 2-amino-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)5-4-6-8(11)7(9(12)15-6)10(13)14-3/h4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDECIJZNYOHCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C(=C(S2)N)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
One of the most reliable methods is based on the Gewald reaction, which involves the condensation of cyclopentanone derivatives with methyl cyanoacetate and elemental sulfur in the presence of a base catalyst.
Experimental Procedure (Adapted from Molbank 2003):
| Reagent | Amount | Molar Ratio |
|---|---|---|
| Cyclopentanone | 8.49 g (0.1 mol) | 1 equiv |
| Methyl cyanoacetate | 10.0 g (0.1 mol) | 1 equiv |
| Elemental sulfur | 3.21 g (0.1 mol) | 1 equiv |
| Morpholine (catalyst/base) | 10 mL | catalytic |
| Solvent: Methanol | 20 mL | - |
- Cyclopentanone, methyl cyanoacetate, and sulfur are mixed in methanol.
- Morpholine is added dropwise over 30 minutes at 35 °C.
- The mixture is heated at 45 °C with stirring for 3 hours.
- After cooling to room temperature, the precipitate is filtered and washed with ethanol.
- Recrystallization from ethanol yields the target compound as pale yellow powder with a yield of approximately 65%.
Alternative Synthetic Routes from Cyclopentanone Derivatives
Research extending from cyclopentanone derivatives demonstrates the synthesis of fused thiophene compounds through multi-component reactions involving:
- Formation of 2-arylidenecyclopentanone intermediates by condensation of cyclopentanone with substituted benzaldehydes under basic conditions (piperidine catalyst, 120 °C).
- Reaction of these intermediates with malononitrile and elemental sulfur in 1,4-dioxane with triethylamine catalysis under reflux for 2 hours to afford cyclopenta[b]thiophene-3-carbonitrile derivatives.
- Subsequent modifications including ammonium acetate-mediated pyridine derivatives or thiourea-based pyrimidine derivatives.
For example, the synthesis of ethyl 2-amino-octa-hydrobenzo-[b]thiophene-3-carboxylate derivatives was achieved by refluxing 2-(4-methylbenzylidene)cyclopentanone with elemental sulfur and ethyl 2-cyanoacetate in ethanol with triethylamine catalysis for 2 hours, followed by acid neutralization and crystallization.
Comparative Data Table of Preparation Conditions
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Gewald Reaction (Molbank 2003) | Cyclopentanone, methyl cyanoacetate, sulfur, morpholine, methanol | 45 °C | 3 hours | 65 | Simple, mild conditions, good yield |
| Arylidene formation | Cyclopentanone + benzaldehyde derivatives, piperidine | 120 °C (oil bath) | Not specified | Not specified | Prepares intermediates for thiophene synthesis |
| Thiophene ring formation | Arylidene cyclopentanone + malononitrile + sulfur + triethylamine, 1,4-dioxane | Reflux (~101 °C) | 2 hours | Not specified | Efficient ring closure to thiophene core |
| Thiophene carboxylate derivative | Arylidene cyclopentanone + elemental sulfur + ethyl 2-cyanoacetate + triethylamine, ethanol | Reflux | 2 hours | 77 | High yield, crystallizable product |
Research Findings and Considerations
- The Gewald reaction is a cornerstone method for synthesizing aminothiophene derivatives, providing a straightforward route to this compound under relatively mild conditions with moderate to good yields.
- The choice of base catalyst (morpholine, triethylamine) and solvent (methanol, ethanol, 1,4-dioxane) significantly influences reaction rates and product purity.
- Substituted cyclopentanones enable structural diversification, allowing access to various fused thiophene derivatives with potential biological activities such as anticancer properties.
- The reaction conditions typically involve moderate heating (35-120 °C) and reaction times ranging from 2 to 5 hours depending on the step and reagents.
- Purification is generally achieved by filtration and recrystallization from ethanol or similar solvents, yielding crystalline products suitable for further characterization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It serves as a model compound for studying the interactions of thiophene derivatives with biological systems.
Mechanism of Action
The mechanism of action of methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural uniqueness lies in its 4,4-dimethylcyclopentane ring and 2-amino-3-carboxylate substitution. Below is a comparison with key analogues:
Key Observations:
- Lipophilicity : Substituents like phenylpropanamido or diphenylacetamido drastically increase lipophilicity (e.g., XLogP3 = 5.9 for phenylpropanamido derivative ), whereas the target compound’s lipophilicity is moderate.
- Synthetic Complexity : Derivatives with aromatic acyl groups (e.g., 4-phenylbenzamido) require multi-step syntheses involving coupling reactions, whereas the target compound’s synthesis may prioritize simplicity .
Physicochemical Properties
calculated mass match ). The dimethyl groups in the target compound likely enhance thermal stability, as seen in similar sterically hindered thiophenes .
Pharmacological Potential
highlights a related cyclopenta[b]thiophene derivative (2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide) as a mitofusin agonist, suggesting that the core structure may interact with mitochondrial proteins . The target compound’s amino and ester groups could modulate solubility and bioavailability, making it a candidate for structure-activity relationship (SAR) studies.
Biological Activity
Methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 101952-73-2) is a heterocyclic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring fused to a cyclopentane structure, which contributes to its distinctive chemical properties. The molecular formula is , indicating the presence of nitrogen and sulfur atoms that may play critical roles in its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 225.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 101952-73-2 |
This compound has been investigated for its potential as an inhibitor of various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and infection.
- Receptor Modulation : It may interact with cellular receptors that regulate signaling pathways critical for cell survival and proliferation.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study employing the agar-well diffusion method demonstrated its effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This effect was assessed using cell lines stimulated with lipopolysaccharides (LPS), where the compound demonstrated a dose-dependent reduction in cytokine levels.
Case Studies and Research Findings
-
Cytotoxicity Evaluation : A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The findings indicated that at concentrations of 100 µM, the compound exhibited cytotoxicity greater than 60% against MCF-7 breast cancer cells.
- IC50 Values :
- MCF-7:
- HCT-116:
- PC-3:
- IC50 Values :
- Pharmacokinetic Studies : Further investigations into the pharmacokinetics revealed favorable properties for oral administration, including good absorption and distribution profiles in animal models.
Q & A
Q. What are the standard synthetic routes for methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate?
The compound is typically synthesized via cyclization reactions using thiophene precursors. A common method involves refluxing cyclopenta[b]thiophene derivatives with acid anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane, followed by purification via reverse-phase HPLC or recrystallization (methanol or ethanol). Key steps include controlling reaction temperature (e.g., 60–80°C) and optimizing stoichiometry to minimize side products . Alternative routes may involve condensation of substituted amines with thiophene esters under catalytic acidic conditions .
Q. Table 1: Example Synthetic Parameters
| Reaction Component | Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Cyclopenta[b]thiophene + Succinic Anhydride | CH₂Cl₂, reflux, 12h | 65–70 | HPLC |
| Thiophene ester + Aryl aldehyde | Ethanol, glacial acetic acid, reflux | 55–60 | Recrystallization |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and cyclopentane/thiophene ring integrity. Aromatic protons appear at δ 6.5–7.5 ppm, while methyl groups resonate at δ 1.2–1.5 ppm .
- IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) validate the carboxylate and amino groups .
- LC-MS/HRMS : Determines molecular weight (e.g., calculated [M+H]⁺ = 295.12) and purity (>95%) .
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar thiophene derivatives:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A/2 irritation) .
- Ventilation : Use fume hoods to avoid inhalation (STOT-SE Category 3 risk) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction dialysis .
- Catalyst Screening : Triethylamine or pyridine improves acylation efficiency by scavenging HCl .
- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) reduces decomposition of thermally labile intermediates .
Q. Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| CH₂Cl₂ | 8.9 | 65 | 92 |
| DMF | 37 | 75 | 88 |
| Ethanol | 24.3 | 60 | 95 |
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects : Tautomerism or rotameric equilibria (e.g., hindered rotation of the dimethylcyclopentane group) may cause peak splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers .
- Impurity Profiling : LC-MS coupled with ion chromatography identifies byproducts (e.g., unreacted starting materials) .
Q. What methodologies assess the environmental fate of this compound?
Adopt frameworks from long-term ecotoxicology studies:
- Biodegradation : Use OECD 301F (manometric respirometry) to measure microbial breakdown in soil/water .
- Bioaccumulation : Calculate logP (estimated XlogP = 3.5) to predict lipid solubility and biomagnification potential .
- Aquatic Toxicity : Daphnia magna acute toxicity tests (EC₅₀) determine LC₅₀ values .
Q. How can computational modeling predict reactivity or biological activity?
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclin-dependent kinases) based on thiophene’s planar structure .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
